molecular formula C8H15IO B12591500 2beta-[(R)-1-Iodobutyl]tetrahydrofuran CAS No. 651057-14-6

2beta-[(R)-1-Iodobutyl]tetrahydrofuran

Cat. No.: B12591500
CAS No.: 651057-14-6
M. Wt: 254.11 g/mol
InChI Key: SIYWRERHWOGRDG-HTQZYQBOSA-N
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Description

2beta-[®-1-Iodobutyl]tetrahydrofuran is a specialized organic compound featuring a tetrahydrofuran ring substituted with an iodobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2beta-[®-1-Iodobutyl]tetrahydrofuran typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of tetrahydrofuran with an iodobutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2beta-[®-1-Iodobutyl]tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2beta-[®-1-Iodobutyl]tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-2-carboxylic acid, while substitution with an amine could produce an amino-tetrahydrofuran derivative .

Scientific Research Applications

2beta-[®-1-Iodobutyl]tetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2beta-[®-1-Iodobutyl]tetrahydrofuran involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain proteins or enzymes. Additionally, the tetrahydrofuran ring can interact with hydrophobic pockets in target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2beta-[®-1-Iodobutyl]tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodo group makes it particularly useful in halogen bonding studies and as a precursor for further functionalization .

Properties

CAS No.

651057-14-6

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

(2R)-2-[(1R)-1-iodobutyl]oxolane

InChI

InChI=1S/C8H15IO/c1-2-4-7(9)8-5-3-6-10-8/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

SIYWRERHWOGRDG-HTQZYQBOSA-N

Isomeric SMILES

CCC[C@H]([C@H]1CCCO1)I

Canonical SMILES

CCCC(C1CCCO1)I

Origin of Product

United States

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